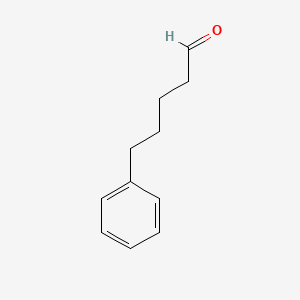

5-Phenylpentanal

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Phenylpentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, benzenepentanal can be produced via the hydroformylation of styrene. This process involves the addition of a formyl group to the styrene molecule using a rhodium-based catalyst under high pressure and temperature conditions. The reaction yields benzenepentanal along with other by-products that can be separated through distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpentanal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 5-phenylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Benzoic acid.

Reduction: 5-phenylpentanol.

Substitution: Various substituted benzenepentanal derivatives.

Wissenschaftliche Forschungsanwendungen

5-Phenylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studies have explored its potential as a precursor for biologically active molecules.

Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of benzenepentanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in organic synthesis. The benzene ring allows for electrophilic aromatic substitution reactions, making it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Pentanal: An aliphatic aldehyde with the formula C5H10O, lacking the aromatic ring present in benzenepentanal.

Benzaldehyde: An aromatic aldehyde with the formula C7H6O, similar to benzenepentanal but with a shorter carbon chain.

Uniqueness: 5-Phenylpentanal’s uniqueness lies in its combination of an aromatic ring and a pentanal chain, which imparts distinct chemical properties and reactivity compared to its simpler counterparts like pentanal and benzaldehyde.

Biologische Aktivität

5-Phenylpentanal, a compound with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by a pentanal backbone substituted with a phenyl group at the 5-position. Its structure can be represented as follows:

This compound is classified as an aldehyde, which influences its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values suggest its potential as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These findings highlight the compound's potential application in food preservation and pharmaceutical formulations.

2. Fragrance and Sensory Properties

This compound is noted for its pleasant floral scent, making it valuable in the perfume industry. It is used to create or enhance rose fragrances, contributing to the olfactory profile of various cosmetic products. Its role as a fragrance component underscores its importance in sensory applications.

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. A study focusing on its effects on neuronal cells indicated that it could reduce oxidative stress and promote cell survival under neurotoxic conditions. This opens avenues for further investigation into its potential use in neurodegenerative disease therapies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Aldol Condensation : Reacting benzaldehyde with pentanal under basic conditions to form a β-hydroxy aldehyde, which can then be dehydrated to yield this compound.

- Reduction Reactions : Starting from phenylpentanoic acid, reduction using lithium aluminum hydride (LiAlH4) can produce the desired aldehyde.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated that this compound inhibited bacterial growth effectively, suggesting its potential as a natural preservative in food products .

Case Study 2: Neuroprotective Mechanisms

Research conducted at a university laboratory explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers, indicating its protective role .

Eigenschaften

IUPAC Name |

5-phenylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINOPSACFXSAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340137 | |

| Record name | Benzenepentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36884-28-3 | |

| Record name | Benzenepentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.